molecular formula C10H14O B13956228 Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) CAS No. 499126-76-0

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI)

Cat. No.: B13956228
CAS No.: 499126-76-0
M. Wt: 150.22 g/mol
InChI Key: FUTUGYFHDBDTQC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) is a bicyclic monoterpenoid derivative characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) with a ketone group at position 2, two methyl groups at position 5, and a methylene substituent at position 3. Its molecular formula is C₉H₁₂O, and it belongs to the class of bicyclic ketones. This compound is structurally related to camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), but differs in substituent placement and functionalization .

Properties

CAS No.

499126-76-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

5,5-dimethyl-3-methylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H14O/c1-6-8-4-7(9(6)11)5-10(8,2)3/h7-8H,1,4-5H2,2-3H3

InChI Key

FUTUGYFHDBDTQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1C(=C)C2=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of bicyclo[2.2.1]heptan-2-one derivatives, including 5,5-dimethyl-3-methylene variants, typically involves the reaction of cyclopentadiene with acyclic olefins (C3-C4 olefins) such as 1-butene and 2-butene. The key step is a Diels-Alder cycloaddition, which forms the bicyclic framework. This is followed by isomerization to yield the desired bicyclo[2.2.1]heptane derivatives.

Detailed Reaction Steps

Step Description Reactants Conditions Products
1 Diels-Alder Reaction Cyclopentadiene + 2-butene (cis or trans) Temperature: 20–400°C (preferably 100–350°C) Pressure: Vapor pressure at reaction temperature 5,6-Dimethylbicyclo[2.2.1]hept-2-ene intermediate
2 Isomerization 5,6-Dimethylbicyclo[2.2.1]hept-2-ene + Isomerization catalyst Same as step 1 or combined in one-step process 2-Methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene

One-Step vs Two-Step Methods

  • Two-Step Method: Initially, cyclopentadiene reacts with 2-butene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which is then isomerized in a separate step using an isomerization catalyst.
  • One-Step Method: Both cyclopentadiene, 2-butene, and the isomerization catalyst are combined in a single reaction vessel, allowing simultaneous Diels-Alder reaction and isomerization, simplifying the process without compromising yield or selectivity.

Catalysts and Reaction Conditions

  • The isomerization catalysts are typically metal-based, although specific catalyst types are proprietary or optimized per industrial patents.
  • Reaction temperatures range broadly from ambient to 400°C, with optimal yields between 150 and 350°C.
  • The reaction pressure is generally unpressurized or at vapor pressure corresponding to the reaction temperature.

Reactant Variations and Product Diversity

  • Using different olefins such as 1-butene or mixtures of 1-butene and 2-butene results in a mixture of bicyclo[2.2.1]heptane derivatives including 2-ethylidenebicyclo[2.2.1]heptane and 2-ethylbicyclo[2.2.1]hept-2-ene.
  • The selectivity towards 5,5-dimethyl-3-methylene derivatives can be controlled by the choice of olefin and reaction parameters.

Research Outcomes and Data Summary

Yield and Purity

Method Yield (%) Purity (%) Notes
Two-Step (Diels-Alder + Isomerization) 75–85 >95 High selectivity for desired bicyclo[2.2.1]heptane derivatives
One-Step (Combined Reaction) 70–80 >90 Simplified process, slightly lower yield but operationally efficient

Reaction Time and Temperature Profile

Reaction Step Temperature (°C) Time (hours) Pressure Catalyst Presence
Diels-Alder 150–350 1–5 Vapor pressure None or isomerization catalyst (one-step)
Isomerization 150–350 1–3 Vapor pressure Isomerization catalyst

Structural Confirmation

  • The intermediates and final products have been characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography in various studies confirming the bicyclic framework and substitution pattern consistent with 5,5-dimethyl-3-methylene substitution.

Summary of Key Findings

  • The preparation of bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) is efficiently achieved via Diels-Alder cycloaddition of cyclopentadiene with 2-butene, followed by isomerization.
  • Both one-step and two-step synthetic routes are viable, with operational trade-offs between simplicity and yield.
  • Reaction conditions are flexible but optimized around 150–350°C without the need for high pressure.
  • Catalyst choice and olefin type critically influence product distribution and purity.
  • The methods utilize inexpensive and readily available starting materials, making them industrially attractive.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylene group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s rigid bicyclic structure often plays a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[2.2.1]heptan-2-one Family

Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one)
  • Molecular Formula : C₁₀H₁₆O
  • Key Differences : Camphor has methyl groups at positions 1, 7, and 7, whereas the target compound features 5,5-dimethyl and 3-methylene groups.
  • Properties : Camphor is a solid with a melting point of 175°C and is widely used in pharmaceuticals and fragrances. The 3-methylene group in the target compound likely reduces crystallinity and increases volatility compared to camphor .
Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, endo- (9CI) (CAS 143392-16-9)
  • Molecular Formula : C₉H₁₂O₂
  • Key Differences : An acetyl group replaces the 5,5-dimethyl and 3-methylene substituents.
  • Properties : The acetyl group increases polarity and boiling point (predicted ~230°C) compared to the target compound. It is used in synthetic intermediates for fine chemicals .
Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene- (9CI) (CAS 178603-05-9)
  • Molecular Formula : C₁₀H₁₇N
  • Key Differences : A primary amine replaces the ketone group, altering solubility and reactivity.
  • Applications : Such amines are precursors for chiral catalysts in asymmetric synthesis .

Bicyclo[2.2.2]octanone Derivatives

Bicyclo[2.2.2]octane, 2,2-dimethyl-3-methylene- (CAS 102435-72-3)
  • Molecular Formula : C₁₁H₁₈
  • Key Differences : The larger bicyclo[2.2.2]octane ring reduces ring strain compared to bicyclo[2.2.1]heptane.
  • Hazards : Classified as acutely toxic (oral, H302) and irritating to skin (H315), suggesting higher toxicity than the target compound .

Functionalized Derivatives with Spiro or Fused Rings

Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane] (CAS 172-69-0)
  • Molecular Formula : C₉H₁₄S₂
  • Key Differences : A spiro-epoxide structure introduces electrophilic sites for ring-opening reactions.
  • Applications : Used in polymer cross-linking and epoxy resin synthesis .

Comparison of Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
Target Compound C₉H₁₂O 136.19 5,5-dimethyl, 3-methylene ~210 (predicted) Synthetic intermediate
Camphor C₁₀H₁₆O 152.23 1,7,7-trimethyl 204 Pharmaceuticals, fragrances
Bicyclo[2.2.1]heptan-2-one, 5-acetyl- C₉H₁₂O₂ 152.19 5-acetyl ~230 (predicted) Fine chemical synthesis
Bicyclo[2.2.2]octane, 2,2-dimethyl-3-methylene- C₁₁H₁₈ 150.26 2,2-dimethyl, 3-methylene N/A Laboratory reagent

Biological Activity

Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI), also known by its CAS number 499126-76-0, has garnered attention in various fields of research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Formula: C10H14O
Molar Mass: 150.21756 g/mol
CAS Registry Number: 499126-76-0
IUPAC Name: Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene

The compound features a bicyclic structure that contributes to its distinctive chemical behavior and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of bicyclo[2.2.1]heptane derivatives as anticancer agents. For instance, a study focused on a bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide demonstrated significant anti-cancer metastatic effects against pancreatic cancer cell lines (CFPAC1). The compound exhibited a CXCR2 IC50 value of 48 nM, indicating potent antagonistic activity against the CXCR2 receptor, which is implicated in cancer metastasis .

Table 1: Anticancer Activity Data for Compound 2e

Parameter Value
CXCR2 IC5048 nM
Selectivity (CXCR1/CXCR2)60.4
Maximum Concentration (Cmax)2863 ng/mL
Half-Life (t1/2)2.58 hours
Migration Inhibition Rate20.2% (48h treatment)

The above data indicates that the compound not only inhibits cell migration but also shows favorable pharmacokinetic properties.

The mechanism by which bicyclo[2.2.1]heptan-2-one derivatives exert their biological effects involves interaction with specific receptors and pathways associated with cancer progression. Molecular docking studies suggest that these compounds can effectively bind to the CXCR2 receptor, modulating its activity and thus influencing cancer cell behavior .

Safety and Toxicology

While exploring the biological activity of bicyclo[2.2.1]heptan-2-one derivatives, it is crucial to consider their safety profile. Preliminary assessments indicate that these compounds have acceptable stability in simulated physiological conditions but may exhibit variability in metabolism across different biological systems . Further toxicological studies are necessary to fully understand their safety in clinical applications.

Case Studies

A notable case study involved the evaluation of a bicyclo[2.2.1]heptane derivative in an animal model to assess its efficacy against tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, reinforcing the potential of this compound as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for Bicyclo[2.2.1]heptan-2-one, 5,5-dimethyl-3-methylene-(9CI), and how can reaction yields be optimized methodologically?

Q. What statistical methods address conflicting toxicity data across studies?

  • Answer : Use meta-analysis with random-effects models to aggregate EC₅₀ values from diverse assays. For reproducibility, apply replicated analysis (as in Mendelian randomization studies) to validate dose-response trends. Sensitivity analysis should exclude outliers, such as studies using non-standardized cell lines .
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Q. What methodologies assess environmental persistence and bioaccumulation potential?

  • Answer : Follow OECD 301F biodegradation tests to measure half-life in aquatic systems. Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) can predict log Kow (estimated 3.2 for this compound) to evaluate bioaccumulation risks. Field studies should monitor degradation byproducts like 5,5-dimethylbicyclo[2.2.1]heptan-2-ol .

Key Considerations for Researchers

  • Data Contradictions : Always cross-validate spectroscopic and toxicological data with orthogonal methods (e.g., X-ray + DFT for structure; in vitro + in silico for toxicity).
  • Advanced Tools : Leverage RSM for synthesis optimization and QSAR for environmental risk modeling .
  • Ethical Reporting : Disclose isomer purity and assay conditions to enable replication, especially given endocrine disruption risks .

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